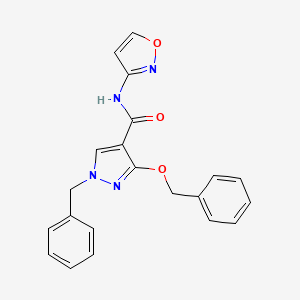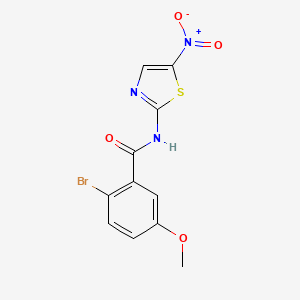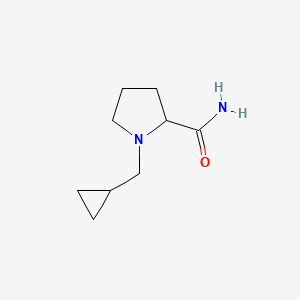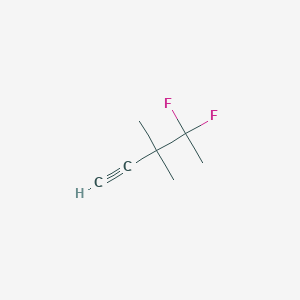![molecular formula C21H25BrN2O2 B2992273 3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1797701-81-5](/img/structure/B2992273.png)
3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide” is a complex organic molecule. It contains a bromophenyl group, a methoxypiperidinyl group, and a propanamide group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. This suggests that similar bromophenyl derivatives could have applications in developing new photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Electronics
- Building Blocks for Molecular Electronics : Aryl bromides, such as 4-bromophenyl derivatives, are highlighted as useful precursors for the synthesis of molecular wires, which are crucial components in molecular electronics. Efficient synthetic transformations of these precursors into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires underscore their importance in the development of electronic devices (Stuhr-Hansen et al., 2005).
Synthetic Methodologies
- Novel Synthetic Approaches : Research on the synthesis and molecular structure of bromo-N-phenylpropanamide derivatives introduces new fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. These compounds, including 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, demonstrate efficient roles in polymerizations of acrylates, indicating the broad utility of bromophenyl derivatives in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-3-2-14-24(15-20)19-11-9-18(10-12-19)23-21(25)13-6-16-4-7-17(22)8-5-16/h4-5,7-12,20H,2-3,6,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLAPMDWIOFHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)


![N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide](/img/structure/B2992213.png)